6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-4-7-10-11-8(5-1-2-5)13(7)12-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYULOBBCNCMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152552-07-2 | |
| Record name | 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally starts from a suitably substituted pyridazine hydrazide intermediate, which undergoes cyclization with cyclopropanecarbonyl chloride in the presence of acid catalysts and heat to form the triazolopyridazine ring system. The key steps involve:
- Formation of the hydrazide intermediate from a chloropyridazine derivative.
- Acylation with cyclopropanecarbonyl chloride to introduce the cyclopropyl moiety.
- Cyclization under acidic conditions assisted by microwave irradiation to promote ring closure and formation of the triazolopyridazine core.
Detailed Preparation Procedure
A representative preparation method is described as follows:
This method leverages microwave-assisted organic synthesis to enhance reaction rates and yields, providing an efficient route to the target compound.
Reaction Conditions and Optimization
- Microwave Irradiation: The use of microwave heating at 120 °C for 30 minutes significantly accelerates the cyclization step compared to conventional heating, improving reaction efficiency and potentially increasing yield.
- Solvent Choice: Toluene is selected as the reaction solvent for the acylation step due to its high boiling point and ability to dissolve reactants effectively.
- Acidic Medium: Acetic acid facilitates the cyclization by protonating intermediates and stabilizing transition states during ring closure.
- Workup Procedures: Basification with sodium bicarbonate ensures neutralization of residual acid, facilitating extraction and purification.
Alternative Synthetic Routes and Considerations
While the above method is the most documented, alternative approaches to synthesize triazolopyridazine derivatives may include:
- Variation in the acylating agent to introduce different substituents at the 3-position.
- Use of different cyclization catalysts or conditions to improve selectivity or yield.
- Salt formation or derivatization post-synthesis to enhance solubility or pharmacokinetic properties, as noted in related patents.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-(6-chloro-3-pyridazinyl)hydrazide (A-2) |
| Acylating Agent | Cyclopropanecarbonyl chloride |
| Solvent | Toluene |
| Reaction Temperature | 100 °C (acylation), 120 °C (cyclization) |
| Reaction Time | 12 hours (acylation), 0.5 hours (microwave cyclization) |
| Cyclization Method | Microwave-assisted organic synthesis |
| Workup | Aqueous dilution, basification, extraction with EtOAc |
| Yield | Approximately 170 mg crude from 200 mg starting hydrazide |
| Product Analysis | LCMS retention time 0.64 min; MS m/z 195 [M+H]+ |
Research Findings and Practical Notes
- The microwave-assisted cyclization step is critical for achieving efficient ring closure and should be carefully controlled to avoid decomposition.
- The purity of the starting hydrazide and the acyl chloride reagent directly impacts the yield and purity of the final product.
- The described method is scalable and adaptable for laboratory synthesis, providing a reliable route to 6-chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine for further biological evaluation or medicinal chemistry optimization.
- Salts and solvates of the compound may be prepared subsequently to improve pharmaceutical properties, as indicated in patent literature.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal agents .
1.2 Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. This potential makes them candidates for further research in cancer therapeutics .
1.3 Neurological Applications
There is emerging evidence that triazole derivatives can affect the central nervous system. Some studies have indicated that these compounds may have neuroprotective effects or could be used in the treatment of neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Agricultural Science
2.1 Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide. Research into similar triazole compounds has shown effectiveness against various pests and weeds, indicating a possible role for this compound in sustainable agriculture practices .
2.2 Growth Regulation
There is also interest in the use of triazoles as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially enhancing crop yields and stress resistance .
Material Science
3.1 Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into novel materials with specific functionalities. Research is ongoing into its use in creating advanced polymers or composites with enhanced thermal stability or electrical properties.
3.2 Photonic Applications
Due to its electronic properties, this compound may find applications in photonic devices. Studies are exploring its potential as a component in organic light-emitting diodes (OLEDs) and solar cells due to its ability to absorb and emit light efficiently.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Methyl/CF₃ : The cyclopropyl group (van der Waals volume ~28 ų) introduces greater steric bulk compared to methyl (~18 ų) but less than trifluoromethyl (~35 ų). This impacts binding pocket compatibility in enzyme inhibition .
- Synthetic Accessibility : Methyl and phenyl derivatives are synthesized via straightforward alkylation or coupling reactions , while cyclopropyl analogs require specialized reagents (e.g., cyclopropane carboxaldehyde derivatives) .
Physicochemical Properties
Table 2: Lipophilicity and Solubility Comparisons
Key Observations :
Key Observations :
- BRD4 Inhibition : The cyclopropyl derivative’s micromolar activity is comparable to other analogs (e.g., trifluoromethyl, IC₅₀ ~0.8 µM) but less potent, likely due to reduced electron-withdrawing effects .
- Antimicrobial Activity : Phenyl and cyclopropyl derivatives show marginal efficacy compared to more polar derivatives (e.g., pyrazole-containing analogs in ) .
Crystallographic and Binding Mode Insights
- Cyclopropyl Derivative : Co-crystallization studies with BRD4(1) reveal that the cyclopropyl group occupies a hydrophobic subpocket, forming van der Waals interactions with Pro82 and Phe83 .
- Trifluoromethyl Derivative : The CF₃ group in LRRK2 inhibitors engages in halogen bonding with Asp201, explaining its superior potency .
- Chloromethyl Analog : Forms layered crystal structures with acetic acid, highlighting its capacity for co-crystallization despite steric bulk .
Biological Activity
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1152552-07-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the triazolo-pyridazine family and has shown promise in various biological assays.
- Molecular Formula : C8H7ClN4
- Molecular Weight : 194.62 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 95% .
Antiproliferative Effects
Research indicates that compounds within the triazolo[4,3-b]pyridazine scaffold exhibit moderate to potent antiproliferative activities against various cancer cell lines. In a study assessing a series of related compounds, one particular analog demonstrated significant activity with IC50 values ranging from 0.008 to 0.014 µM against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines .
The compound's effectiveness in inhibiting tubulin polymerization suggests a mechanism similar to that of known chemotherapeutic agents like combretastatin A-4 (CA-4), which disrupts microtubule dynamics essential for cell division .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at various positions on the triazolo-pyridazine scaffold can significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at specific ring positions has been shown to enhance antiproliferative effects .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| CA-4 | 0.009 | SGC-7901 |
| This compound | 0.014 | SGC-7901 |
| 0.008 | A549 | |
| 0.012 | HT-1080 |
The primary mechanism by which this compound exerts its antiproliferative effects appears to involve the disruption of microtubule formation. Tubulin polymerization assays have confirmed that this compound inhibits tubulin assembly effectively . Immunofluorescence studies further support this by showing significant alterations in microtubule structures upon treatment with the compound .
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives of triazolo-pyridazines:
Q & A
Q. What are the common synthetic routes for 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with halogenated triazolopyridazines. For example:
- Step 1: React 3,6-dichloropyridazine with cyclopropyltetrazole under nucleophilic aromatic substitution (SNAr) conditions.
- Step 2: Perform thermal ring transformation to form the triazolo-pyridazine core .
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Control temperature (80–120°C) to balance reaction rate and side-product formation .
- Employ catalysts like iodine or Pd-based systems for regioselective coupling .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths (e.g., weak C–Cl bond at 1.732 Å) and planar conformation .
- NMR Spectroscopy: Assigns substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .
- Density Functional Theory (DFT): Validates intramolecular hydrogen bonding (C–H⋯N) and π–π interactions (centroid distance ~3.7 Å) .
Q. What physicochemical properties influence its reactivity and biological activity?
Key Properties:
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) alter biological activity?
Methodological Answer: Comparative studies of analogs reveal:
Q. How can researchers resolve contradictions in reported biological data across structural analogs?
Case Study: Discrepancies in IC₅₀ values for c-Met inhibition:
- Root Cause: Variations in assay conditions (e.g., ATP concentration, pH).
- Resolution:
- Structural Insights: Nonplanar tricyclic cores (e.g., in bis-triazolopyridazines) reduce activity due to steric hindrance .
Q. What strategies mitigate challenges in crystallization for X-ray studies?
Methodological Answer:
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Workflow:
Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., c-Met binding pocket) .
QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ .
ADMET Prediction: Prioritize derivatives with optimal LogP (<3) and low hERG liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
